7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Descripción
7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-phenyl group at position 3, a methyl group at position 5, and a 3,5-dimethylpiperidinyl substituent at position 7.
Propiedades
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14-9-15(2)13-23(12-14)19-10-16(3)22-20-18(11-21-24(19)20)17-7-5-4-6-8-17/h4-8,10-11,14-15H,9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFPPSDRQAHGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method includes the use of acetic acid as a solvent and catalyst, which facilitates the formation of the pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to apoptosis or programmed cell death in cancer cells.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Effects at Position 7
The substituent at position 7 significantly impacts bioactivity and physicochemical properties:
- Trifluoromethyl (CF₃) derivatives: Compounds like 3-(dibenzo[b,d]thiophen-4-yl)-5-[N-(4-methoxybenzyl)amino]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (6j) exhibit high synthetic yields (92%) and are optimized for electronic effects due to the electron-withdrawing CF₃ group .
- Morpholin-4-yl derivatives: Patent WO 2016/157091 highlights 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidines for immunomodulatory and anticancer applications, suggesting that cyclic amines at position 7 enhance target engagement .
Substituent Diversity at Positions 3 and 5
- Position 3 : The target compound’s 3-phenyl group is common in pyrazolo[1,5-a]pyrimidines (e.g., 3-phenyl-5-(phenylethynyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (13a) ), which showed 90% yield via Suzuki–Miyaura cross-coupling . Aryl groups here enhance π-π stacking interactions with biological targets.
- Position 5: The methyl group in the target compound contrasts with bulkier substituents like N-(4-methoxybenzyl)amino in 6g–6l, which showed variable yields (50–92%) and may influence solubility .
Pharmacological and Biodistribution Insights
While the target compound’s specific data are absent, insights from fluorinated analogs are instructive:
- 18F-labeled derivatives: Compounds like [18F]3 and [18F]4 showed persistent tumor uptake in PET imaging, attributed to their 2-fluoroethylamino groups . The dimethylpiperidine group in the target compound may similarly influence biodistribution but with slower clearance due to higher lipophilicity.
- Lipophilicity vs. activity: No direct correlation was observed between lipophilicity and tumor uptake in 18F-labeled pyrazolo[1,5-a]pyrimidines, suggesting that substituent chemistry (e.g., hydrogen bonding capacity of dimethylpiperidine) may play a greater role .
Data Table: Key Pyrazolo[1,5-a]pyrimidine Derivatives
Actividad Biológica
7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions that yield various substituted compounds. The specific compound in focus, 7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, can be synthesized through the reaction of appropriate precursors under controlled conditions. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.
Table 1: Synthetic Pathways for Pyrazolo[1,5-a]Pyrimidines
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3,5-Dimethylpiperidine + Phenylacetylene | Reflux in solvent | Intermediate A |
| 2 | Intermediate A + Methylating agent | Base-catalyzed reaction | Target Compound |
Antiproliferative Effects
The biological evaluation of 7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has shown promising antiproliferative effects against various cancer cell lines. Studies have indicated that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range.
Case Study: Cytotoxicity Assay
In a recent study, the compound was tested against prostate cancer cell lines (PC-3) and colon cancer cell lines. The results demonstrated that:
- IC50 against PC-3 cells : 55 nM
- IC50 against colon cells : 90 nM
This indicates a potent cytotoxic profile compared to standard chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects is believed to involve apoptosis induction and cell cycle arrest. Specifically:
- Cell Cycle Arrest : Treatment with the compound led to an accumulation of cells in the G2/M phase.
- Apoptosis Induction : Annexin V staining assays confirmed that the compound triggers apoptotic pathways in treated cancer cells.
Table 2: Biological Activity Summary
| Activity Type | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | PC-3 | 55 | Apoptosis induction |
| Cytotoxicity | Colon Cells | 90 | Cell cycle arrest |
Safety Profile and Toxicity
The acute toxicity of pyrazolo[1,5-a]pyrimidines is a critical aspect of their development. Preliminary studies indicate that the LD50 values for these compounds are significantly higher than those for traditional chemotherapeutics, suggesting a favorable safety profile.
Summary of Toxicity Findings
Research has shown that:
- Compounds in this class exhibit lower toxicity with LD50 values above 1100 mg/kg.
- The selectivity index indicates that these compounds are less harmful to normal cells compared to cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
